Class-Level DHFR Inhibitory Potency: Scaffold Benchmarking for 2-Substituted Thiazolo[4,5-d]pyridazin-4(5H)-ones
Although no direct IC50 for 2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has been published, the thiazolo[4,5-d]pyridazinone scaffold has validated DHFR inhibitory activity. The most potent reported analogue bearing a 2-thioureido group (compound 26) achieves DHFR IC50 = 0.06 µM [1]. By class-level inference, the 2-methylamino derivative may engage the DHFR binding pocket but with potentially altered affinity due to the absence of the thioureido pharmacophore. The 2-amino-7-phenyl analogue (CAS 941868-64-0) and the 2-methyl-7-phenyl analogue (CAS 941868-52-6), both commercially available, lack any published DHFR activity data, which makes direct potency ranking impossible.
| Evidence Dimension | DHFR inhibition (IC50) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 26 (2-thioureido-thiazolo[4,5-d]pyridazinone): IC50 = 0.06 µM; Compound 43 (imidazo-thiazolo[4,5-d]pyridazinone): IC50 = 0.06 µM |
| Quantified Difference | N/A (no data for target compound) |
| Conditions | In vitro DHFR enzyme inhibition assay |
Why This Matters
This class-level benchmark establishes the potency ceiling for the scaffold, against which the methylamino analogue must be experimentally compared before any substitution decision can be made.
- [1] Ewida MA, Abou El Ella DA, Lasheen DS, Ewida HA, El-Gazzar YI, El-Subbagh HI. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study. Bioorg Chem. 2017;74:228-237. doi:10.1016/j.bioorg.2017.08.010. PMID: 28865294. View Source
